Monocerin

Description

This compound has been reported in Exserohilum holmii, Exserohilum monoceras, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

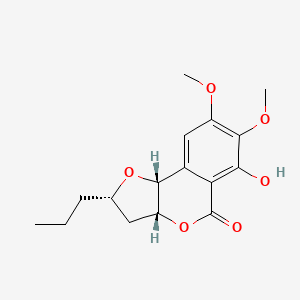

(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQNUBOZLPGDH-OLXJLDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184361 | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30270-60-1 | |

| Record name | Monocerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monocerin: A Fungal Polyketide - Discovery, Fungal Origin, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monocerin, a dihydroisocoumarin derivative, is a polyketide secondary metabolite produced by a variety of fungal species. First identified for its antifungal properties, subsequent research has unveiled a broader spectrum of biological activities, including insecticidal and phytotoxic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its diverse fungal sources, and detailed methodologies for its isolation, characterization, and biological evaluation. Furthermore, this document outlines the biosynthetic pathway of this compound and presents quantitative data on its production and activity, aiming to serve as a valuable resource for researchers in natural product discovery, mycology, and drug development.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. Among these, polyketides represent a major class of natural products with a wide range of applications. This compound, a heptaketide-derived polyketide, has garnered significant interest due to its multifaceted biological profile. This guide delves into the technical aspects of this compound research, from its initial discovery to its characterization and the elucidation of its biological functions.

Discovery and Fungal Sources

This compound was first reported as a fungal metabolite with antifungal properties. Since its initial discovery, it has been isolated from a variety of fungal species, highlighting its widespread distribution within the fungal kingdom. The primary fungal sources of this compound are detailed in Table 1.

Table 1: Fungal Sources of this compound

| Fungal Species | Common Association/Habitat | Reference(s) |

| Fusarium larvarum | Entomogenous fungus | [1] |

| Exserohilum turcicum (syn. Drechslera turcica) | Plant pathogen (causes Northern Corn Leaf Blight) | [2] |

| Helminthosporium monoceras (syn. Drechslera monoceras) | Plant pathogen | [3] |

| Drechslera ravenelii | Fungus | [3] |

| Microdochium bolleyi | Fungus | [3] |

| Exserohilum rostratum | Endophytic and pathogenic fungus | [3][4] |

| Penicillium chrysogenum | Ubiquitous fungus, producer of penicillin | [3] |

| Paecilomyces variotii | Common mold found in soil and on food | [5][6] |

Quantitative Data

The production yield of this compound can vary depending on the fungal strain and culture conditions. Furthermore, its biological activities are often quantified using standard metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 2: Quantitative Data on this compound Production and Biological Activity

| Parameter | Value | Fungal Source/Assay Details | Reference(s) |

| Production Yield | |||

| Yield from Exserohilum rostratum | 16 mg from 500 mL culture | Culture supernatant extraction and HPLC purification | [3] |

| Biological Activity | |||

| Antiplasmodial Activity (IC50) | 0.68 µM | Against Plasmodium falciparum (K1, multidrug-resistant strain) | [4] |

| Antiplasmodial Activity of 11-hydroxythis compound (IC50) | 7.70 µM | Against Plasmodium falciparum (K1, multidrug-resistant strain) | [4] |

| Cytotoxicity (IC50) | 8.4 µM | Against L5178Y murine lymphoma cell line | [3] |

| Cell Viability | >80% at 1.25 mM | Human Umbilical Vein Endothelial Cells (HUVECs) after 24h exposure | [3] |

| Phytotoxicity | Inhibition of seedling growth | Johnsongrass and cucumber | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to this compound research.

Fungal Culture and this compound Production

Objective: To cultivate a this compound-producing fungus and induce the production of the secondary metabolite.

Materials:

-

This compound-producing fungal strain (e.g., Exserohilum rostratum)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile Erlenmeyer flasks

-

Incubator

Protocol:

-

Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Aseptically transfer small agar plugs containing fungal mycelium into Erlenmeyer flasks containing sterile PDB.

-

Incubate the liquid cultures at 25-28°C on a rotary shaker (120-150 rpm) for 14-21 days to allow for fungal growth and this compound production.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth from step 4.1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the this compound-containing fractions.

-

Further purify the active fractions by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water as the mobile phase. Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structural Characterization

Objective: To confirm the identity and structure of the purified this compound.

Materials:

-

Purified this compound

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) spectrometer

-

UV-Vis spectrophotometer

Protocol:

-

NMR Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3) and acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum (e.g., ESI-MS) to determine the exact molecular weight and elemental composition.

-

IR Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum to determine the chromophores present.

Biological Assays

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungus.

Materials:

-

Purified this compound

-

Target fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the target fungus in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Objective: To evaluate the insecticidal effect of this compound on a target insect.

Materials:

-

Purified this compound

-

Target insect (e.g., woolly aphids)

-

Acetone or other suitable solvent

-

Micropipette

-

Petri dishes with a food source for the insects

Protocol:

-

Dissolve this compound in acetone to prepare various concentrations.

-

Apply a small, defined volume (e.g., 1 µL) of each this compound solution topically to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

-

Place the treated insects in Petri dishes with a food source.

-

Maintain the insects under controlled conditions of temperature and humidity.

-

Record the mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the lethal concentration (LC50) value, which is the concentration of this compound that causes 50% mortality of the insect population.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis originates from a heptaketide precursor. The PKS enzyme is a large, multi-domain protein that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units. The domains typically include a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP).

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for this compound research.

Conclusion

This compound stands as a testament to the chemical diversity and therapeutic potential of fungal secondary metabolites. Its broad range of biological activities, from antifungal to insecticidal, makes it an intriguing candidate for further investigation in both agricultural and pharmaceutical applications. This technical guide provides a foundational resource for researchers, offering detailed protocols and a comprehensive overview of the current knowledge on this compound. Future research may focus on elucidating its precise mechanisms of action, exploring its full biosynthetic pathway, and harnessing metabolic engineering to enhance its production and generate novel analogs with improved biological activities.

References

The Unveiling of Monocerin's Molecular Blueprint: A Technical Guide to its Biosynthesis in Exserohilum rostratum

For Immediate Release

A deep dive into the genetic and enzymatic machinery responsible for the production of the bioactive polyketide, monocerin, in the fungus Exserohilum rostratum. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, putative gene cluster, and the experimental methodologies required to elucidate this complex process.

This compound, a polyketide metabolite produced by the fungus Exserohilum rostratum and other related species, has garnered significant interest due to its diverse biological activities. This technical guide synthesizes the current understanding of its biosynthesis, offering a roadmap for future research and potential biotechnological applications. While the complete biosynthetic gene cluster for this compound in E. rostratum has not been experimentally characterized in published literature, this guide constructs a putative pathway based on genomic data, feeding studies in related fungi, and established principles of fungal polyketide biosynthesis.

The Polyketide Origin of this compound

This compound is a heptaketide, derived from the head-to-tail condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units. This was largely inferred from isotope labeling studies conducted on the related fungus Drechslera ravenelii, which also produces this compound. These studies, utilizing ¹³C-labeled acetate precursors, have been instrumental in establishing the polyketide backbone of the molecule.

A key breakthrough in understanding the pathway was the identification of a dihydroisocoumarin as the first enzyme-free intermediate. This suggests that the core of the this compound scaffold is assembled by a non-reducing polyketide synthase (NR-PKS).

The Putative this compound Biosynthetic Gene Cluster in Exserohilum rostratum

With the availability of the whole-genome sequence of Exserohilum rostratum strain LWI (approximately 34.05 Mb), it is possible to predict the location and composition of the this compound biosynthetic gene cluster (BGC) using bioinformatic tools like antiSMASH. Based on the known chemistry of this compound and the common organization of fungal secondary metabolite BGCs, a putative this compound BGC would likely contain the following key genes:

-

A Non-Reducing Polyketide Synthase (NR-PKS): This large, multidomain enzyme is the cornerstone of the pathway, responsible for assembling the heptaketide backbone and catalyzing its initial cyclization to form the dihydroisocoumarin core. The PKS is expected to contain the following domains:

-

Starter Unit Acyl-CoA Transacylase (SAT): Selects and loads the acetyl-CoA starter unit.

-

Ketosynthase (KS): Catalyzes the iterative Claisen condensation reactions to extend the polyketide chain.

-

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.

-

Product Template (PT): Controls the regiospecific aldol cyclizations of the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release and final cyclization of the polyketide product.

-

-

Tailoring Enzymes: A suite of enzymes that modify the initial polyketide scaffold to generate the final this compound structure. These are predicted to be:

-

Cytochrome P450 Monooxygenases: Likely responsible for the hydroxylation and subsequent reactions leading to the formation of the furan ring.

-

O-Methyltransferases: Catalyze the two methylation steps on the aromatic ring.

-

Reductases/Dehydrogenases: Potentially involved in modifying the side chain.

-

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound in Exserohilum rostratum, from the initial polyketide chain assembly to the final tailored molecule.

An In-depth Technical Guide to Monocerin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocerin, a dihydroisocoumarin secondary metabolite of fungal origin, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, insecticidal, and phytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its isolation, purification, and biological evaluation, and explores its known effects on cellular processes. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic application of this natural product.

Chemical Structure and Identification

This compound is a polyketide metabolite produced by various fungal species, including those of the genera Exserohilum, Drechslera, and Fusarium.[1] Its chemical structure is characterized by a fused furo[3,2-c]isochromen-5-one core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | [2] |

| Molecular Formula | C₁₆H₂₀O₆ | [2] |

| CAS Registry Number | 30270-60-1 | [3] |

| SMILES String | CCC[C@H]1C[C@@H]2--INVALID-LINK--C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | [2] |

| InChI Key | VAYQNUBOZLPGDH-OLXJLDBKSA-N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 308.33 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol. | [4] |

| pKa | Not available | |

| Appearance | Solid | [4] |

Biological Activity and Cellular Effects

This compound exhibits a range of biological activities. Notably, it has been shown to affect cell proliferation and apoptosis in mammalian cells. Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound can influence cell viability and induce morphological changes.[5][6][7] Furthermore, research on maize root meristems indicates that this compound can cause a delay in the G2/M phase of the cell cycle.[8]

While the precise molecular mechanisms and signaling pathways modulated by this compound in mammalian cells are still under active investigation, its impact on fundamental cellular processes suggests potential for further exploration in drug development.

Biosynthesis

This compound is biosynthesized via the polyketide pathway.[1] Isotopic labeling studies have confirmed its heptaketide origin.[1]

Diagram 1: Simplified Biosynthesis of this compound

Caption: Simplified overview of the polyketide biosynthesis pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Exserohilum turcicum

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

Diagram 2: this compound Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Exserohilum turcicum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture filtrate is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure or nearly pure this compound are pooled and may be further purified by recrystallization or high-performance liquid chromatography (HPLC) to obtain the final product.[9]

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.[5]

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0.02 to 1.25 mM) for 24 hours.[5]

-

MTT Addition: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.[5]

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: HUVECs are treated with different concentrations of this compound for a specified period.

-

Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence profiles:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[6]

-

Diagram 3: Logic of Apoptosis Detection via Annexin V/PI Staining

Caption: Decision logic for cell state determination using Annexin V and PI staining.

Conclusion

This compound presents a compelling profile as a bioactive fungal metabolite with demonstrable effects on fundamental cellular processes. This guide has consolidated the current knowledge of its chemical structure, physicochemical properties, and biological activities, providing a foundation for future research. The detailed experimental protocols offer a starting point for investigators seeking to explore the therapeutic potential of this compound and to further elucidate its mechanisms of action, particularly the specific signaling pathways it modulates. Further research is warranted to fill the existing gaps in our understanding of this intriguing natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H20O6 | CID 92267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Mycotoxin Monocerin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocerin is a dihydroisocoumarin mycotoxin produced by various fungal species, including those from the genera Exserohilum, Fusarium, and Drechslera.[1] As a secondary metabolite, it is not essential for the primary growth of the fungus but plays a significant role in its interactions with the environment. This compound has garnered attention in the scientific community due to its diverse range of biological activities, which include potent phytotoxic, cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to support further research and development.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological effects, impacting various organisms from plants and insects to microbial and mammalian cells. A summary of its key activities is presented below.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cell lines. Its primary mechanism of action in this regard is not fully elucidated but is thought to involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

| Cell Line | Activity | Concentration/IC50 | Citation |

| Murine Lymphoma (L5178Y) | Cytotoxic | 8.4 µM | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Low cytotoxicity, induced cell proliferation at low concentrations | >1.25 mM (over 80% viability) | [1][3] |

| Plasmodium falciparum (K1, multidrug-resistant strain) | Antiplasmodial | 0.68 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Phytotoxicity

This compound is a potent phytotoxin, causing disease symptoms such as lesions and inhibiting growth in various plant species. This activity is a key factor in the pathogenicity of this compound-producing fungi.

Quantitative Phytotoxicity Data

| Plant Species | Effect | Concentration | Citation |

| Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | 33 ppm | |

| Cucumber (Cucumis sativus) | Lesser inhibition of seedling growth compared to Johnsongrass | Not specified | [1] |

| Maize (Zea mays) | Causes Northern Corn Leaf blight disease, decreased root cap cell viability | Not specified | [1] |

| Italian ryegrass (Lolium multiflorum) | Inhibition of root growth | 100 ppm |

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol outlines a method to assess the phytotoxic effect of this compound on seedling growth.

Materials:

-

Seeds of the target plant species

-

Petri dishes or multi-well plates

-

Filter paper

-

This compound solutions of varying concentrations

-

Control solution (e.g., water or a buffer)

-

Growth chamber or incubator with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing with 70% ethanol for 1 minute, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite solution, and then rinsing thoroughly with sterile distilled water.

-

Plating: Place a sterile filter paper in each petri dish or well.

-

Treatment Application: Add a defined volume of the this compound test solution or control solution to each filter paper, ensuring it is evenly moistened.

-

Seed Sowing: Place a specific number of sterilized seeds on the moistened filter paper in each dish.

-

Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for a specified period (e.g., 5-7 days).

-

Data Collection: After the incubation period, measure the root length and shoot length of the seedlings. The germination rate can also be recorded.

-

Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each this compound concentration compared to the control. The IC50 value for growth inhibition can be determined from a dose-response curve.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties against a range of microorganisms, including bacteria and fungi. However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely available in the literature.

Reported Antimicrobial Activity

| Organism | Activity | Citation |

| Escherichia coli | Active in agar diffusion assay | |

| Bacillus megaterium | Active in agar diffusion assay | |

| Microbotryum violaceum (phytopathogenic fungus) | Active in agar diffusion assay | |

| Chlorella fusca (alga) | Active in agar diffusion assay |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Standard antibiotic (optional, for quality control)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The negative control well receives only broth.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Insecticidal Activity

This compound has demonstrated insecticidal properties against certain insect species. As with its antimicrobial activity, detailed quantitative data across a wide range of insects is limited.

Reported Insecticidal Activity

| Insect Species | Activity | Citation |

| Woolly aphids (Eriosoma lanigerum) | Effective insecticide | [1] |

| Blowfly (Calliphora erythrocephala) | Induces mortality in adults (17.5 µg/ml) |

Experimental Protocol: Contact Toxicity Bioassay

This protocol describes a method to evaluate the insecticidal activity of this compound through direct contact.

Materials:

-

Target insect species

-

This compound solutions at various concentrations in a suitable solvent (e.g., acetone)

-

Control solution (solvent only)

-

Microsyringe or a similar application device

-

Petri dishes or ventilated containers

-

Food source for the insects

-

Stereomicroscope

Procedure:

-

Insect Rearing: Rear a healthy and synchronized population of the target insect species under controlled laboratory conditions.

-

Topical Application: Anesthetize the insects (e.g., with CO2 or by chilling) and apply a small, precise volume (e.g., 1 µL) of the this compound test solution or control solution to a specific part of the insect's body, typically the dorsal thorax.

-

Observation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (the concentration of this compound that causes 50% mortality) using probit analysis.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, some studies have provided insights into its mode of action, particularly concerning its effects on the cell cycle.

Effect on Plant Cell Cycle

Studies on maize (Zea mays) root meristematic cells have shown that this compound can interfere with cell cycle progression. Treatment with this compound leads to a delay in the S phase (DNA synthesis) and a more significant delay in the entry into mitosis (G2/M transition).[4] This suggests that this compound may target key regulatory proteins involved in these cell cycle checkpoints.

Caption: Proposed mechanism of this compound-induced cell cycle arrest in plants.

Conclusion

This compound is a mycotoxin with a remarkable array of biological activities, making it a subject of significant interest for potential applications in agriculture, medicine, and as a tool for biological research. Its phytotoxic and cytotoxic properties are the most well-characterized, with quantitative data available for several plant species and cell lines. While its antimicrobial and insecticidal activities are evident, further research is required to establish a broader quantitative understanding of its efficacy against a wider range of organisms. The elucidation of its precise mechanisms of action, particularly the signaling pathways it modulates, will be crucial for harnessing its potential and understanding its toxicological implications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological profile of this intriguing fungal metabolite.

References

- 1. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro screening of 65 mycotoxins for insecticidal potential - PMC [pmc.ncbi.nlm.nih.gov]

Monocerin's Role in Plant Pathogenesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocerin, a polyketide secondary metabolite produced by various phytopathogenic fungi, plays a significant role in plant pathogenesis. This technical guide provides an in-depth analysis of the current understanding of this compound's mode of action, its impact on plant cellular processes, and the host's defense responses. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interactions involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.

Introduction

This compound is a benzopyran fungal toxin with a broad spectrum of biological activity, affecting plants, fungi, and insects.[1] It is produced by several plant pathogenic fungi, most notably Exserohilum turcicum (also known as Setosphaeria turcica), the causal agent of Northern Corn Leaf Blight, a significant disease affecting maize production worldwide.[2][3] Understanding the mechanisms by which this compound contributes to the virulence of these pathogens is crucial for developing effective and sustainable disease control strategies. This whitepaper synthesizes the available scientific literature to provide a detailed overview of this compound's role in plant pathogenesis, with a focus on its phytotoxic effects, its influence on plant cell biology, and the induction of plant defense responses.

Phytotoxic Effects and Mechanism of Action

This compound exhibits phytotoxic activity against a range of plant species. Its effects are multifaceted, impacting cellular integrity, physiological processes, and developmental progression.

Cellular and Ultrastructural Damage

Studies on maize leaves have revealed that this compound inflicts significant damage at the cellular and subcellular levels. The primary targets within the plant cell are the cytoplasm, vacuole, and chloroplasts.[2][4] The chloroplasts, in particular, appear to be the most sensitive organelles to this compound's toxic effects.[2][4]

Key ultrastructural changes observed in maize leaf cells upon exposure to this compound include:

-

Damage to the stroma and thylakoid membranes within the chloroplasts.[2][4]

-

Over-accumulation of starch granules within the chloroplasts, suggesting a disruption in starch metabolism.[2][4]

Disruption of Cell Cycle Progression

This compound has been shown to interfere with the normal progression of the cell cycle in maize root meristems. This disruption is a key aspect of its growth-inhibitory effects. Specifically, treatment of synchronized maize root meristematic cells with this compound leads to delays in distinct phases of the cell cycle.[1]

Quantitative Data on this compound's Phytotoxic Effects

The following tables summarize the available quantitative data on the phytotoxic effects of this compound on various plant systems.

Table 1: Effect of this compound on Maize Root Meristem Cell Cycle

| Concentration | Target | Effect | Duration of Delay | Reference |

| 0.5 mM | Maize root meristem cells | Delay in S phase | Short delay | [1] |

| 0.5 mM | Maize root meristem cells | Delay in G2/M transition | ~2.5 hours | [1] |

Table 2: Phytotoxic Effects of this compound on Seedling Growth

| Concentration | Plant Species | Effect | Reference |

| Not specified | Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | [3] |

| Not specified | Cucumber (Cucumis sativus) | Inhibition of seedling growth (to a lesser extent than Johnsongrass) | [3] |

Plant Defense Responses to this compound

Plants have evolved sophisticated defense mechanisms to counteract the effects of pathogen-derived toxins like this compound. The interaction between this compound and the plant's immune system is a critical determinant of disease outcome.

Induction of Pathogenesis-Related (PR) Proteins

Exposure of maize to this compound induces the expression of several pathogenesis-related (PR) protein genes. PR proteins are key components of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR) pathways and are involved in various anti-pathogenic activities.[2][4]

The expression of the following PR protein genes is induced in maize in response to this compound:

-

PR-1: Function is not fully elucidated but often used as a marker for the salicylic acid (SA) signaling pathway.

-

PR-2: A β-1,3-glucanase, which can degrade fungal cell walls.

-

PR-3: A chitinase, which also targets fungal cell walls.

-

PR-10: A ribonuclease-like protein, which may be involved in programmed cell death.

Interestingly, while the fungus E. turcicum induces a stronger overall PR protein gene expression during the necrotrophic phase, this compound alone can induce a higher level of PR-10 gene expression compared to the fungus.[2][4] This suggests that this compound may play a specific role in triggering certain defense pathways.

Hypothetical Signaling Pathway

Based on the observed induction of PR proteins and the general understanding of plant defense signaling, a hypothetical signaling pathway for the plant's response to this compound can be proposed. This compound, as a pathogen-associated molecular pattern (PAMP) or a virulence factor, is likely perceived by plant cell surface receptors. This recognition would trigger a downstream signaling cascade, potentially involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors that regulate the expression of defense-related genes, including the PR proteins. The involvement of reactive oxygen species (ROS) as signaling molecules in this pathway is also highly probable.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper, which can be adapted for further research on this compound.

This compound Extraction and Purification

-

Fungal Culture: Exserohilum turcicum is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) under optimal conditions for mycotoxin production.

-

Extraction: The fungal culture is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to isolate pure this compound. The purity of the compound should be confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Maize Root Meristem Cell Cycle Analysis

-

Plant Material and Synchronization: Maize seedlings are germinated and grown hydroponically. The root meristems are synchronized at the G1/S boundary by treatment with a DNA synthesis inhibitor, such as aphidicolin.

-

This compound Treatment: The synchronized roots are then treated with a known concentration of this compound (e.g., 0.5 mM) for a specific duration.[1]

-

Flow Cytometry: Nuclei are isolated from the root tips, stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Mitotic Index Determination: Root tips are fixed, stained with a chromosome-staining dye (e.g., DAPI), and observed under a fluorescence microscope to determine the percentage of cells in mitosis.

Phytotoxicity Bioassay (Seedling Growth)

-

Test Species: Select appropriate monocot and dicot plant species (e.g., maize, johnsongrass, cucumber, lettuce).

-

Test System: Seeds are placed on a suitable substrate (e.g., filter paper or agar) in petri dishes or specialized test containers.

-

This compound Application: A range of this compound concentrations are applied to the substrate. A solvent control (without this compound) is included.

-

Incubation: The test systems are incubated under controlled conditions of light, temperature, and humidity for a defined period (e.g., 3-7 days).

-

Data Collection: At the end of the incubation period, germination percentage, root length, and shoot length are measured. Fresh and dry weight of the seedlings can also be determined.

-

Data Analysis: The effects of different this compound concentrations are compared to the control to determine the dose-response relationship and calculate parameters such as the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound is a key virulence factor for several phytopathogenic fungi, exerting its phytotoxic effects through the disruption of fundamental cellular processes, including cell cycle progression and the integrity of vital organelles like chloroplasts. Plants, in turn, have evolved defense mechanisms that involve the induction of PR proteins, suggesting the activation of established defense signaling pathways.

Despite the progress made, several areas warrant further investigation:

-

Identification of the molecular target(s) of this compound in plant cells.

-

Elucidation of the specific signaling pathways that are triggered or modulated by this compound.

-

Comprehensive dose-response studies on a wider range of plant species to assess its host specificity.

-

Investigation into the potential synergistic or antagonistic interactions of this compound with other fungal effectors.

A deeper understanding of this compound's role in plant pathogenesis will undoubtedly contribute to the development of innovative and targeted strategies for crop protection. This includes the potential for designing novel fungicides that specifically inhibit this compound's action or the development of crop varieties with enhanced resistance to its effects.

References

- 1. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The host response of maize towards Exserohilum turcicum and its toxin, this compound [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. agrimanage.co.za [agrimanage.co.za]

Monocerin: A Fungal Metabolite with Diverse Biological Activities and Novel Application Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocerin is a dihydroisocoumarin, a type of polyketide metabolite, produced by various fungal species, including Exserohilum, Dreschlera, and Fusarium.[1] Initially identified for its antifungal and plant pathogenic properties, recent research has unveiled a broader spectrum of biological activities, suggesting its potential for novel applications in medicine and agriculture.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further research and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | PubChem |

| Molecular Formula | C₁₆H₂₀O₆ | PubChem |

| Molar Mass | 308.33 g/mol | PubChem |

| CAS Number | 30270-60-1 | PubChem |

Biological Activities and Potential Applications

This compound exhibits a range of biological activities, including effects on endothelial cells, antiplasmodial, cytotoxic, phytotoxic, insecticidal, and antimicrobial properties. The following sections summarize the key findings and experimental details for each of these activities.

Effects on Endothelial Cells: A Potential Role in Regenerative Medicine

Recent studies have highlighted the interesting effects of this compound on human umbilical vein endothelial cells (HUVECs), suggesting its potential use in regenerative medicine where cell proliferation is desired.[2][4]

| Parameter | Concentration | Result | Reference |

| Cell Viability (24h) | 0.625 mM | 88.89% viability | [2][4] |

| 1.25 mM | 83.73% viability | [2][4] | |

| Cell Proliferation Index (vs. Control) | 0.02 mM (24h) | 1.25 times increase | [2][4] |

| 0.15 mM (24h) | 1.38 times increase | [2][4] | |

| 0.15 mM (48h) | Statistically significant increase | [4] | |

| 0.15 mM (72h) | Statistically significant increase | [4] |

Cell Viability Assay (MTT Assay):

-

HUVECs are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.

-

The culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

-

The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Cell Proliferation Assay (CFSE Assay):

-

HUVECs are labeled with 5(6)-carboxyfluorescein diacetate succinimidyl ester (CFSE).

-

The labeled cells are treated with this compound at different concentrations.

-

Cell proliferation is analyzed at 24, 48, and 72 hours using flow cytometry. The decrease in CFSE fluorescence intensity indicates cell division.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

HUVECs are treated with this compound for 24 hours.

-

Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified by flow cytometry.[2]

Senescence-Associated β-Galactosidase Staining:

-

HUVECs are treated with this compound for 24 hours.

-

Cells are fixed and stained for senescence-associated β-galactosidase activity at pH 6.0.

-

The percentage of blue-stained (senescent) cells is determined by microscopy.

Antiplasmodial Activity: A Potential Antimalarial Lead

This compound has demonstrated potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Parameter | Organism | Strain | IC₅₀ Value | Reference |

| Antiplasmodial Activity | Plasmodium falciparum | K1 (multidrug-resistant) | 0.68 µM | [2] |

A common method for determining the antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.

General Protocol (SYBR Green I):

-

P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum.

-

Synchronized ring-stage parasites are incubated with serial dilutions of this compound in a 96-well plate for 72 hours.

-

A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence is measured to quantify parasite growth, and the IC₅₀ value is calculated.

The precise mechanism of this compound's antiplasmodial action is not yet fully elucidated. Potential mechanisms for antimalarial compounds include inhibition of hemozoin formation, disruption of parasite protein synthesis, or interference with essential metabolic pathways.[5] Further research is needed to identify the specific molecular targets of this compound in P. falciparum.

Cytotoxic Activity: Anticancer Potential

This compound has shown cytotoxic effects against a murine lymphoma cell line, indicating its potential as a starting point for the development of anticancer agents.

| Parameter | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | L5178Y (murine lymphoma) | 8.4 µM | [2] |

The protocol is similar to the cell viability assay described for endothelial cells, with the cancer cell line of interest being substituted for HUVECs. The IC₅₀ value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

While the specific signaling pathways affected by this compound in cancer cells have not been extensively studied, many natural products exert their anticancer effects by modulating key pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7] Further investigation is required to determine if this compound acts through these or other oncogenic signaling cascades.

Phytotoxic Activity: Herbicidal Potential

This compound has demonstrated phytotoxic effects on certain plant species, suggesting its potential as a natural herbicide.

| Plant Species | Effect | Concentration | Reference |

| Maize (Zea mays) | Delay in S phase and G2/M transition of root meristem cells | 0.5 mM | [4] |

| Johnsongrass (Sorghum halepense) | Inhibition of seedling growth | Effective | [3] |

| Italian ryegrass (Lolium multiflorum) | Inhibition of root growth | 100 ppm | |

| Lettuce and Tomato | No substantial inhibition | up to 300 ppm |

-

Seeds of the target plant species are surface-sterilized and germinated on moist filter paper.

-

Seedlings with a uniform root length are transferred to petri dishes containing filter paper soaked with different concentrations of this compound.

-

The petri dishes are incubated in the dark, and the root and shoot lengths are measured after a specific period (e.g., 48-72 hours).

-

The percentage of growth inhibition is calculated relative to control seedlings grown in the absence of this compound.

In maize root meristems, this compound has been shown to interfere with cell cycle progression.[4] It causes a delay in the S phase (DNA synthesis) and a more significant delay in the transition from the G2 phase to mitosis (M phase).[4] This disruption of the cell cycle likely contributes to the observed inhibition of root growth.

Insecticidal and Antimicrobial Activities

This compound has been reported to possess insecticidal and antimicrobial properties, although detailed quantitative data and specific mechanisms of action are less well-documented in publicly available literature.

General Experimental Protocol: Insecticidal Bioassay (e.g., Topical Application or Diet Incorporation)

-

Topical Application: A known dose of this compound dissolved in a suitable solvent is applied directly to the dorsal surface of the target insect. Mortality is assessed at various time points.

-

Diet Incorporation: this compound is incorporated into the artificial diet of the insects at different concentrations. Insect mortality and developmental effects are monitored over time.

The antimicrobial activity of this compound has been mentioned in the literature, but specific data on the susceptible microbial species and their corresponding Minimum Inhibitory Concentrations (MICs) are needed for a thorough evaluation.

General Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of this compound that inhibits visible microbial growth.

Conclusion and Future Directions

This compound is a fungal metabolite with a diverse and promising range of biological activities. Its ability to promote endothelial cell proliferation warrants further investigation for applications in regenerative medicine. The potent antiplasmodial and cytotoxic activities suggest its potential as a lead compound for the development of new antimalarial and anticancer drugs. Furthermore, its phytotoxic and insecticidal properties indicate its potential for use in agriculture.

To fully realize the potential of this compound, future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize potency and selectivity for different applications.

-

In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the in vivo efficacy and safety of this compound and its derivatives.

-

Comprehensive Antimicrobial and Insecticidal Screening: Determining the full spectrum of its antimicrobial and insecticidal activities with quantitative data.

This technical guide serves as a foundation for researchers and drug development professionals to explore the multifaceted potential of this compound and to guide future research toward novel and impactful applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound, a Fungal Secondary Metabolite, on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of this compound on cell cycle progression in maize root meristems synchronized with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Identifying Novel Fungal Producers of Monocerin: A Technical Guide for Researchers

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monocerin, a polyketide secondary metabolite with a range of biological activities, including antifungal, insecticidal, and phytotoxic properties, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of known and novel fungal producers of this compound, detailed methodologies for their identification and culture, and protocols for the extraction and quantification of this promising bioactive compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound and discover new fungal sources.

Introduction to this compound and its Fungal Producers

This compound is a dihydroisocoumarin derivative produced by a variety of filamentous fungi. Its biosynthesis follows the polyketide pathway, involving a multifunctional Type I polyketide synthase (PKS). A number of fungal species have been identified as this compound producers, with varying yields reported in the literature. This guide focuses on providing a comparative overview of these producers and the methodologies to identify novel sources.

Fungal Producers of this compound: A Comparative Analysis

Several fungal genera are known to produce this compound. The following table summarizes the reported producers and, where available, the this compound yield. It is important to note that production yields can be highly dependent on the fungal strain, culture medium, and fermentation conditions.

| Fungal Species | Host/Source | This compound Production Yield | Reference |

| Exserohilum rostratum | Endophytic fungus from Croton blanchetianus | 16 mg / 500 mL of culture | [1] |

| Exserohilum turcicum (syn. Drechslera turcica) | Plant pathogen | Not specified | [1] |

| Fusarium larvarum | Entomopathogenic fungus | Not specified | [1] |

| Helminthosporium monoceras (syn. Drechslera monoceras) | Not specified | Not specified | [1] |

| Dreschlera ravenelii | Not specified | Not specified | [1] |

| Microdochium bolleyi | Not specified | Not specified | [1] |

| Penicillium chrysogenum | Not specified | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of novel this compound producers and the subsequent analysis of this compound production.

Isolation and Identification of Endophytic Fungi

Endophytic fungi represent a promising source of novel bioactive compounds. The following protocol outlines a general method for their isolation from plant tissues.

Materials:

-

Healthy plant tissue (leaves, stems)

-

70% (v/v) Ethanol

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates

-

Sterile scalpels and forceps

Procedure:

-

Surface sterilize the collected plant tissue by sequential immersion in 70% ethanol for 1 minute, followed by sterile distilled water for 1 minute. Repeat the sterile water wash.

-

Under aseptic conditions, cut the surface-sterilized plant tissue into small segments (approximately 5x5 mm).

-

Place the segments onto PDA plates.

-

Incubate the plates at 25-28°C in the dark for 7-21 days, monitoring for fungal growth emerging from the plant tissue.

-

Isolate individual fungal colonies by transferring a small piece of mycelium to a fresh PDA plate.

-

Subculture until a pure culture is obtained.

-

For long-term storage, cultures can be maintained on PDA slants at 4°C.

Fungal Culture for this compound Production

Once a pure fungal culture is obtained, it can be grown in liquid culture to promote the production of secondary metabolites like this compound.

Materials:

-

Pure fungal culture on PDA

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

From a mature PDA plate of the fungus, cut out several small agar plugs of the mycelium.

-

Inoculate a flask containing sterile PDB with the agar plugs.

-

Incubate the flask at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days. The optimal incubation time will vary between fungal species.

Extraction of this compound from Fungal Culture

After incubation, the fungal broth is extracted to isolate the secondary metabolites.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Combine the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

Purification and Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and quantification of this compound.

Materials:

-

Crude fungal extract

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

HPLC system with a C18 column and a UV detector

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). A typical gradient could be starting from 40% methanol and increasing to 100% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of 280 nm.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the fungal extract can then be determined by comparing its peak area to the standard curve.

Visualizing Key Processes

Diagrams are essential for understanding complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Identifying this compound Producers

This workflow outlines the logical steps from sample collection to the identification of a this compound-producing fungus.

Caption: Experimental workflow for identifying novel fungal producers of this compound.

This compound Biosynthesis Pathway

This compound is synthesized via a polyketide pathway. The following diagram illustrates the key steps and enzyme domains involved in its formation from basic building blocks.

Caption: Generalized biosynthetic pathway of this compound via a Type I Polyketide Synthase.

Conclusion

The discovery of novel fungal producers of this compound holds significant potential for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the systematic exploration of fungal biodiversity for this purpose. By combining classical microbiological techniques with modern analytical methods, researchers can efficiently identify and characterize new sources of this valuable secondary metabolite. Further research into the optimization of culture conditions and the elucidation of the specific genetic regulation of the this compound biosynthesis pathway will be crucial for maximizing yields and enabling the industrial-scale production of this promising compound.

References

Monocerin: A Technical Guide to a Promising Secondary Metabolite from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocerin is a bioactive dihydroisocoumarin, a type of polyketide secondary metabolite produced by various endophytic and pathogenic fungi.[1] First isolated from Dreschlera monoceras, it has since been identified in numerous fungal species, including those residing asymptomatically within plant tissues.[2][3] this compound exhibits a broad spectrum of biological activities, including antifungal, insecticidal, phytotoxic, antiplasmodial, and cytotoxic effects.[1][3][4][5] Its diverse bioactivities and production by culturable endophytic fungi make it a compound of significant interest for drug discovery and development, as well as for potential applications in agriculture. This technical guide provides a comprehensive overview of this compound, focusing on its fungal sources, biosynthesis, quantitative biological data, and the experimental protocols used for its study.

Biosynthesis of this compound

This compound originates from a heptaketide precursor, assembled by a Type I polyketide synthase (PKS).[1] The biosynthesis involves a series of reduction and dehydration steps, followed by cyclization and subsequent tailoring reactions.

The biosynthetic pathway begins with the PKS assembling a heptaketide chain. An aldol addition reaction leads to the formation of a secondary alcohol, which is then dehydrated. The molecule undergoes enolization to form a stable aromatic ring, followed by lactonization to release the dihydroisocoumarin core from the enzyme. The final steps involve hydroxylation and O-methylation to yield the final this compound structure.[1]

Caption: Proposed biosynthetic pathway of this compound via a Type I PKS.

Fungal Sources and Production

This compound has been isolated from several species of endophytic and pathogenic fungi. The production yields can vary significantly based on the fungal strain and culture conditions.

| Fungal Species | Host/Source | Yield | Reference |

| Exserohilum rostratum | Endophyte from Croton blanchetianus | 16 mg / 500 mL of culture | [2] |

| Exserohilum turcicum | Pathogen of Johnsongrass | 1.0 mg/L to 67 mg/L (days 17-29) | [6] |

| Drechslera monoceras | N/A | Not specified | [1][3] |

| Drechslera ravenelii | N/A | Not specified | [1][3] |

| Fusarium larvarum | Entomogenous fungus | Not specified | [1][5] |

| Microdochium bolleyi | Endophytic fungus | Not specified | [3][5] |

| Penicillium chrysogenum | N/A | Not specified | [3] |

Biological Activity: Quantitative Data

This compound's diverse biological activities have been quantified in various assays, demonstrating its potential for different applications.

Cytotoxic and Antiplasmodial Activity

| Activity | Cell Line / Organism | Measurement | Value | Reference |

| Antiplasmodial | Plasmodium falciparum (K1, multidrug-resistant) | IC₅₀ | 0.68 µM | [3][4] |

| Cytotoxicity | Murine lymphoma (L5178Y) | IC₅₀ | 8.4 µM | [3] |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | % Viability (at 1.25 mM, 24h) | > 80% | [2][3][7] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Index (at 0.15 mM, 24h) | 1.38x increase vs. control | [2][3] |

Antimicrobial and Antifungal Activity

| Activity | Target Organism | Measurement | Value / Result | Reference |

| Antifungal | Sclerotinia sclerotiorum | Inhibition at 100 µg/mL | Moderate | [8] |

| Antifungal | Botrytis cinerea | Inhibition at 100 µg/mL | Moderate | [8] |

| Antibacterial | Escherichia coli | Agar Diffusion (50 µ g/disc ) | Active | [5][9] |

| Antibacterial | Bacillus megaterium | Agar Diffusion (50 µ g/disc ) | Active | [5] |

Insecticidal and Phytotoxic Activity

| Activity | Target Organism | Measurement | Value / Result | Reference |

| Insecticidal | Wooly aphids | N/A | Effective | [1] |

| Insecticidal | Calliphora erythrocephala (adults) | Mortality | Effective at 17.5 µg/mL | [5] |

| Phytotoxic | Sorghum halepense (Johnsongrass) | Root Elongation | Reduced at 33 ppm | [5][6] |

| Phytotoxic | Sorghum halepense (Johnsongrass) | Leaf Tissue | Chlorosis and necrosis (0.1-1.0 mg/mL) | [6] |

Mechanism of Action

While the precise molecular signaling pathways of this compound are not fully elucidated, studies have provided insights into its effects on eukaryotic cells. In maize root meristems, this compound was found to affect cell cycle progression by inducing a delay in the S phase and a more significant delay in the entry into mitosis (G2/M transition).[10] This suggests that this compound may interfere with DNA synthesis or the G2 checkpoint.[10] In human endothelial cells (HUVECs), this compound was surprisingly found to be non-cytotoxic at high concentrations and actually increased cell proliferation, suggesting a complex and cell-type-dependent mechanism of action.[2][3]

Caption: this compound's inhibitory effect on cell cycle progression in maize roots.

Experimental Protocols

The study of this compound involves a multi-step workflow from fungal isolation to bioactivity characterization.

Caption: General experimental workflow for this compound research.

Fungal Isolation and Cultivation

-

Plant Tissue Collection : Collect healthy plant tissues (e.g., leaves, stems).[2]

-

Surface Sterilization : Thoroughly wash the tissues and perform surface sterilization (e.g., using sequential washes in ethanol and sodium hypochlorite) to eliminate epiphytic microorganisms.

-

Plating : Place small fragments of the sterilized tissue onto a suitable medium like Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., tetracycline) to suppress bacterial growth.[2]

-

Incubation : Incubate plates at approximately 28°C until fungal mycelia emerge from the plant tissue.

-

Pure Culture : Isolate the emerging fungi into pure cultures by sub-culturing onto fresh PDA plates.

-

Liquid Culture for Production : For large-scale production, inoculate the pure fungal strain into a liquid medium such as Potato Dextrose Broth (PDB) and incubate under static or shaking conditions for several weeks.[2][11]

This compound Extraction and Purification

-

Extraction : After incubation, separate the fungal mycelia from the culture broth by filtration. Extract the culture supernatant (filtrate) multiple times with an organic solvent like ethyl acetate.[2][11]

-

Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

-

Chromatography : Subject the crude extract to column chromatography using a silica gel stationary phase and a gradient of solvents (e.g., chloroform and methanol) to separate the components into fractions.[11]

-

Purification : Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[2] The purity can be confirmed by methods like GC/MS.[2]

Cell Proliferation Assay (CFSE Method)

This protocol is adapted from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[2]

-

Cell Labeling : Label HUVECs with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) at a concentration of 5 µM.

-

Seeding : Seed the labeled cells (e.g., 1 x 10⁵ cells/well) in a 12-well plate and incubate overnight.

-